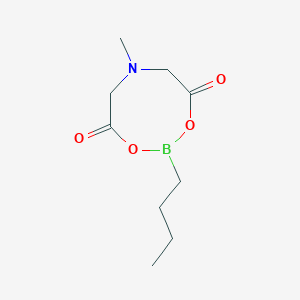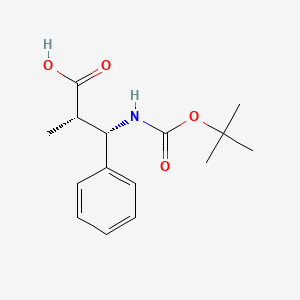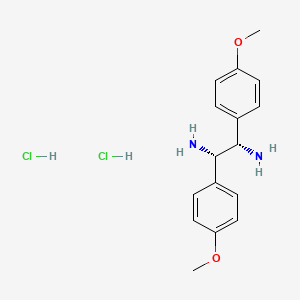![molecular formula C36H50Si2 B1512862 9,10-Bis[(triisopropylsilyl)etinil]antraceno CAS No. 862667-06-9](/img/structure/B1512862.png)
9,10-Bis[(triisopropylsilyl)etinil]antraceno
Descripción general
Descripción
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, also known as TIPS-anthracene, is a novel organic photocatalyst . It is used in the formation of free radicals under very soft irradiation conditions under air through a photoredox catalysis .
Synthesis Analysis
The synthesis of TIPS-anthracene involves the use of a pi-conjugated core, in combination with electroactive arylamine moieties . This allows for the creation of new efficient Hole Transport Materials (HTMs) in only 2 or 4 steps after recrystallization .Molecular Structure Analysis
The crystal structure of TIPS-anthracene at 100 and 295 K has been described . The structure at 100 K is described within the space group Pbca with the following unit-cell parameters: a = 14.841 (2) Å, b = 14.207 (2) Å, and c = 30.765 (5) Å . Heating to 295 K increased the structure symmetry and decreased the number of unique carbon atoms .Chemical Reactions Analysis
The chemical reactions of TIPS-anthracene involve the formation of free radicals during polymerization via irradiated photoredox catalysis .Physical and Chemical Properties Analysis
TIPS-anthracene has an empirical formula of C36H50Si2, a CAS number of 862667-06-9, and a molecular weight of 538.95 . It is a solid at room temperature with a melting point of 211-214 °C .Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
9,10-Bis[(triisopropylsilyl)etinil]antraceno: es conocido por su brillante fluorescencia, lo que lo convierte en un componente valioso en la tecnología OLED . Su capacidad de emitir luz al ser excitado eléctricamente se utiliza en aplicaciones de visualización e iluminación. La estabilidad de sus grupos triisopropylsilyl en condiciones de hidrólisis garantiza la longevidad y la confiabilidad en los dispositivos OLED.
Fotovoltaica orgánica (OPV)
Este compuesto sirve como material de transporte de huecos en OPV debido a su estructura central pi-conjugada . La incorporación de This compound en la capa activa de OPV puede mejorar la eficiencia de la conversión de energía solar al facilitar el transporte de huecos desde la capa fotoactiva hasta el ánodo.
Catálisis fotoredox
Como un nuevo fotocatalizador orgánico, This compound desempeña un papel en la catálisis fotoredox, particularmente en los procesos de polimerización . Puede generar radicales libres cuando se irradia, que son esenciales para iniciar reacciones de polimerización.
Fisión de singletes
La dinámica ultrarrápida del compuesto se ha estudiado en nanoagregados y películas delgadas, revelando su potencial en procesos de fisión de singletes . Este proceso puede generar dos excitones tripletes a partir de un excitón singlete, lo que es beneficioso para aplicaciones como las células solares donde maximizar la conversión de la luz en energía eléctrica es crucial.
Materiales de transición de fase
This compound: exhibe una transición de fase de segundo orden entre dos formas cristalinas en el rango de temperatura de 250–295 K . Esta propiedad se puede aprovechar en la ciencia de los materiales para desarrollar sensores e interruptores que responden a los cambios de temperatura.
Fotoluminiscencia y análisis térmico
Las propiedades de fotoluminiscencia del compuesto son significativas para aplicaciones que requieren emisión de luz, como la bioimagen y el diagnóstico . Además, sus datos de análisis térmico brindan información sobre su estabilidad y descomposición, que son vitales para su uso en aplicaciones de alta temperatura.
Mecanismo De Acción
Target of Action
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is primarily used as an organic photocatalyst . Its primary targets are the molecules that it interacts with during photoredox catalysis .
Mode of Action
The compound works according to an oxidative cycle that uses the combination of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, a diphenyl iodonium salt along with a silane . It is able to form free radicals under very soft irradiation conditions under air through a photoredox catalysis .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of free radicals, which can then participate in various biochemical reactions . The specific pathways affected would depend on the nature of the other reactants present in the system.
Result of Action
The primary result of the action of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is the formation of free radicals . These radicals can then participate in various chemical reactions, including polymerization .
Action Environment
The action of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene can be influenced by various environmental factors. For instance, the presence of light is necessary for its function as a photocatalyst . Additionally, the compound’s action can also be influenced by the presence of other reactants, the temperature, and the pH of the environment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that this compound can afford free radicals during polymerization via irradiated photoredox catalysis . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in redox reactions.
Molecular Mechanism
The molecular mechanism of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene involves its role as a photocatalyst. It is suggested that the compound works according to an oxidative cycle
Temporal Effects in Laboratory Settings
Studies have shown that its fluorescence in nanoaggregates and thin films suggests fast nonradiative relaxation of singlet excitons .
Propiedades
IUPAC Name |
tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAZNDXDTUMTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746431 | |
| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862667-06-9 | |
| Record name | [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-BIS[(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



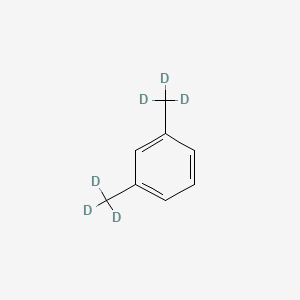
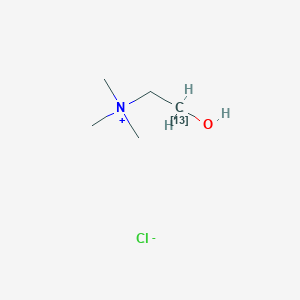
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)
![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)


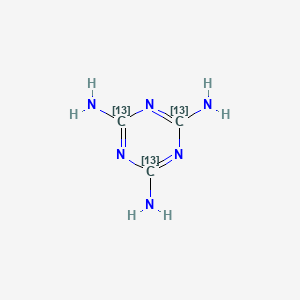
![D-[UL-13C5]Xylose](/img/structure/B1512792.png)
![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)

